molecular formula C7H6BrF2NO B13841574 6-Bromo-3,4-difluoro-2-methoxyaniline

6-Bromo-3,4-difluoro-2-methoxyaniline

Cat. No.: B13841574
M. Wt: 238.03 g/mol
InChI Key: GWZYURYETFYRKY-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aniline (B41778) Chemistry

Halogenated anilines are a class of organic compounds characterized by an aniline core substituted with one or more halogen atoms. These compounds are ubiquitous in various disciplines of organic chemistry. nih.govacs.org The presence of halogens significantly influences the electronic properties and reactivity of the aniline ring. Halogen atoms, particularly fluorine and chlorine, are frequently incorporated into pharmaceutical drugs to modulate physicochemical properties such as acidity (pKa), lipophilicity, and metabolic stability. nih.gov

The synthesis of halogenated anilines can be challenging due to the high reactivity of the aniline ring towards electrophilic halogenation, which can lead to a lack of regioselectivity and the formation of multiple products. acs.org Consequently, the development of new synthetic methods for the precise and regioselective halogenation of electron-rich aromatic compounds is an area of active research. nih.govacs.org While some halogenated anilines are known to be of synthetic origin, others have been identified as natural products, biosynthesized by organisms like marine microalgae. rsc.org 6-Bromo-3,4-difluoro-2-methoxyaniline fits within this class as a highly functionalized example, where the interplay between the bromine, fluorine, methoxy (B1213986), and amino groups dictates its utility in further synthetic applications.

Significance as a Building Block in Organic Synthesis

The significance of this compound as a building block stems from the diverse reactivity of its functional groups. Aryl halides are critical precursors for some of the most widely used carbon-carbon bond-forming reactions, including cross-coupling chemistries (such as Suzuki and Sonogashira reactions), lithium-halogen exchange, and the formation of Grignard reagents. nih.govacs.org The bromine atom on the ring serves as a versatile handle for these transformations, allowing for the introduction of a wide array of other functional groups. researchgate.net

The fluorine and methoxy substituents also play crucial roles. Fluorine atoms can alter the biological activity and pharmacokinetic properties of a molecule, making fluorinated building blocks highly sought after in drug discovery. nih.govresearchgate.net The methoxy group is a strong electron-donating group that can influence the regioselectivity of further electrophilic aromatic substitutions. nih.gov Moreover, it can be readily converted to a hydroxyl group, providing another point for molecular modification. nih.gov The amino group itself can be derivatized, for instance, through acylation or by serving as a nucleophile in substitution reactions, further expanding the synthetic possibilities. This multi-functional nature allows chemists to strategically and selectively modify the molecule to build complex target structures.

Overview of Research Trajectories for Aryl Halide and Methoxy-Substituted Anilines

Current research involving aryl halide and methoxy-substituted anilines is largely driven by the demand for novel compounds in medicinal chemistry and materials science. A major trajectory involves the use of these compounds as key intermediates in the synthesis of biologically active molecules. For instance, substituted anilines are core components of many approved drugs, and research focuses on creating analogues with improved efficacy and better metabolic profiles. acs.org The incorporation of halogens, particularly fluorine, remains a dominant strategy in modern drug design. nih.govresearchgate.net

Another significant research area is the development of new and more efficient catalytic methods for the functionalization of these building blocks. This includes advancements in palladium-catalyzed cross-coupling reactions and the exploration of C-H activation strategies to install new functional groups with high precision and atom economy. nih.gov For example, methods for the direct ortho-methoxylation of aryl halides are being developed to streamline the synthesis of polysubstituted aryl ethers. nih.gov The synthesis of complex heterocyclic scaffolds, such as quinolines, often relies on substituted anilines like 4-bromoaniline (B143363) as starting materials. atlantis-press.comresearchgate.net These research efforts aim to expand the accessible chemical space, enabling the rapid synthesis of diverse and complex molecular architectures from readily available, functionalized precursors like this compound.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₆BrF₂NO
Molecular Weight 238.03 g/mol
Appearance (Predicted) Solid or Liquid

| Solubility | (Predicted) Soluble in organic solvents |

Table 2: Role of Substituents in Organic Synthesis

Substituent Group Classification Key Synthetic Roles
-NH₂ (Amino) Electron-Donating Nucleophile, Directing group, Site for acylation/alkylation
-Br (Bromo) Electron-Withdrawing (Inductive), Weakly Deactivating Handle for cross-coupling, Grignard formation, Lithiation
-F (Fluoro) Electron-Withdrawing (Inductive) Modulates electronics and pKa, Enhances metabolic stability

| -OCH₃ (Methoxy) | Electron-Donating | Directing group, Can be cleaved to form a phenol (B47542) |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

IUPAC Name

6-bromo-3,4-difluoro-2-methoxyaniline

InChI

InChI=1S/C7H6BrF2NO/c1-12-7-5(10)4(9)2-3(8)6(7)11/h2H,11H2,1H3

InChI Key

GWZYURYETFYRKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1N)Br)F)F

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 3,4 Difluoro 2 Methoxyaniline

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 6-Bromo-3,4-difluoro-2-methoxyaniline reveals several logical disconnections. The primary disconnection points are the carbon-nitrogen (C-N) bond of the aniline (B41778), the carbon-bromine (C-Br) bond, and the carbon-oxygen (C-O) bond of the methoxy (B1213986) group.

The most common and reliable method for introducing an aniline functional group is through the reduction of a nitro group. ias.ac.inyoutube.com This suggests a primary disconnection of the C-N bond, leading back to the corresponding nitroaromatic precursor, 1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene. This functional group interconversion (FGI) is a standard strategy in the synthesis of anilines. ias.ac.inslideshare.net

Further disconnection of the C-Br bond via electrophilic bromination is a plausible step. The directing effects of the existing substituents (fluoro, methoxy, and nitro groups) would need to be carefully considered to ensure the desired regioselectivity. The methoxy group is a strong ortho-, para-director, while the fluoro and nitro groups are meta-directors.

Finally, the methoxy group can be disconnected to a hydroxyl group, which can be introduced via nucleophilic aromatic substitution or other methods, and subsequently methylated. Alternatively, the entire aromatic core can be built up from a simpler, appropriately substituted benzene (B151609) derivative. A plausible starting material could be 1,2-difluorobenzene (B135520), which can undergo a series of functionalizations to introduce the required substituents.

Synthesis from Precursor Aromatic Systems

The synthesis of this compound can be approached by the sequential functionalization of a precursor aromatic system. This involves a series of reactions to introduce the bromo, difluoro, methoxy, and amino moieties in a controlled manner.

The introduction of the bromine atom at the C6 position requires a highly regioselective bromination reaction. Given the substitution pattern of a potential precursor like 3,4-difluoro-2-methoxyaniline (B46109), the position ortho to the methoxy group and meta to the amino group is the target. The strong activating and ortho-directing effect of the methoxy group, combined with the ortho-directing effect of the amino group, would likely favor bromination at this position.

N-Bromosuccinimide (NBS) is a common reagent for the regioselective bromination of activated aromatic rings. google.comgoogle.com The reaction conditions, such as solvent and temperature, can be optimized to achieve the desired selectivity. For instance, the bromination of p-fluoro-nitrobenzene with NBS in acetic acid has been reported to proceed with good control. google.com A similar approach could be applied to a suitably protected derivative of 3,4-difluoro-2-methoxyaniline to achieve the desired 6-bromo product. The use of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one has also been reported for the para-bromination of aromatic amines. researchgate.net

Bromination Reaction Reagent Substrate Product Reference
MonobrominationN-Bromosuccinimide (NBS)p-Fluoronitrobenzene3-Bromo-4-fluoronitrobenzene google.com
para-Bromination2,4,4,6-tetrabromo-2,5-cyclohexadien-1-oneAromatic aminespara-Bromo aromatic amines researchgate.net
BrominationBromine in Acetic Acid2,6-difluoroaniline (B139000)4-Bromo-2,6-difluoroaniline chemicalbook.com

The introduction of the two adjacent fluorine atoms is a key challenge. A common strategy is to start with a precursor that already contains the difluoro moiety. For example, 1,2-difluorobenzene can serve as a starting material. google.com This compound can then be functionalized to introduce the other substituents. Another approach involves the fluorination of a suitably substituted aromatic precursor. However, direct difluorination of an aromatic ring in a controlled manner is often difficult. A more viable route is to start from a precursor like 1,2,3,4-tetrafluorobenzene (B1293379) and selectively replace two fluorine atoms. google.com

The methoxy group can be introduced through a nucleophilic substitution reaction on a suitably activated aromatic ring. For example, a precursor with a leaving group (such as a halogen) at the C2 position could react with sodium methoxide (B1231860). Another common method is the methylation of a corresponding phenol (B47542). For instance, a Williamson ether synthesis, reacting the phenol with a methylating agent like methyl iodide in the presence of a base, is a well-established procedure. A patent describes the synthesis of 3-bromo-4-methoxyaniline (B105698) starting from p-nitrochlorobenzene, involving an etherification step. google.com

The formation of the aniline group is typically achieved in the final steps of the synthesis through the reduction of a nitro group. The nitration of a precursor molecule like 1-bromo-2,3-difluoro-4-methoxybenzene (B1288761) would be a key step. The directing effects of the existing substituents would need to be carefully considered to achieve nitration at the desired C5 position.

Once the nitro group is in place, its reduction to an amine can be accomplished using various methods. youtube.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and efficient method. researchgate.netacs.org Other reducing agents such as iron in acetic acid or stannous chloride (SnCl₂) in an alcoholic solvent are also effective and can be milder alternatives if other functional groups in the molecule are sensitive to hydrogenation. youtube.com The reduction of 3-bromo-4-methoxynitrobenzene to 3-bromo-4-methoxyaniline has been reported with a high yield using sodium sulfide (B99878) (Na₂S). google.com

Reduction Method Reagent Catalyst Solvent Reference
Catalytic HydrogenationHydrogen (H₂)Palladium on Carbon (Pd/C)Methanol (B129727) researchgate.net
Metal/Acid ReductionIron (Fe)-Acetic Acid youtube.com
Stannous Chloride ReductionStannous Chloride (SnCl₂)-Ethanol youtube.com
Sodium Sulfide ReductionSodium Sulfide (Na₂S)-Water google.com

Direct Synthetic Routes and Optimization Studies

A direct synthetic route to this compound would involve a logical sequence of the reactions described above. One plausible route could start from 1,2-difluorobenzene.

Nitration: Nitration of 1,2-difluorobenzene with a mixture of nitric and sulfuric acids would likely yield a mixture of isomers, with 3,4-difluoronitrobenzene (B149031) being a major product. google.com

Introduction of the Methoxy Group: A nucleophilic aromatic substitution on 3,4-difluoronitrobenzene with sodium methoxide could potentially introduce the methoxy group at the C2 position, displacing one of the fluorine atoms.

Bromination: The resulting 3-fluoro-2-methoxy-nitrobenzene could then be brominated. The directing effects of the methoxy and nitro groups would need to be carefully controlled to achieve bromination at the C6 position.

Reduction: Finally, the nitro group would be reduced to the aniline using one of the standard methods mentioned previously.

An alternative route could involve the initial synthesis of 3,4-difluoro-2-methoxyaniline, which is commercially available, followed by regioselective bromination as the final step. This would be a more convergent and potentially higher-yielding approach. The key challenge in this route would be to achieve exclusive bromination at the C6 position.

One-Pot Synthetic Approaches

One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediate compounds, offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. For the synthesis of halogenated anilines, one-pot procedures can streamline the manufacturing process. organic-chemistry.org

A plausible one-pot approach for a compound like this compound could involve the direct bromination of a precursor aniline. More advanced one-pot methods, such as a modified Sandmeyer reaction, can convert an amino group on a precursor molecule into a different halide, although for this specific compound, direct electrophilic bromination of 3,4-difluoro-2-methoxyaniline would be the most direct route. Metal-free, one-pot conversions of anilines to aryl bromides have been developed, which avoid the isolation of diazonium salts and offer short reaction times and simple workup procedures. nih.govacs.orgnih.gov These methods often utilize a source of bromine like bromotrichloromethane (B165885) and can be conducted under mild, weakly acidic conditions. nih.gov

Key Features of One-Pot Syntheses for Halogenated Anilines:

Reduced Handling: Minimizes the need to handle and transfer potentially hazardous intermediates.

Catalyst Development for Enhanced Yield and Selectivity

Catalysis is crucial in the synthesis of specifically substituted aromatic compounds to control the position of the incoming group (regioselectivity) and to increase the reaction rate. nih.gov For the synthesis of this compound, the key step is the selective bromination at the C-6 position of the 3,4-difluoro-2-methoxyaniline precursor.

The methoxy (-OCH₃) and amino (-NH₂) groups are strongly activating and ortho-, para-directing, while the fluorine atoms are deactivating but also ortho-, para-directing. The final position of the bromine atom is determined by the combined electronic and steric effects of these substituents.

Catalytic Strategies for Aromatic Bromination:

Lewis Acids: Traditional catalysts like FeBr₃ or AlCl₃ can be used to polarize the brominating agent (e.g., Br₂), making it a more effective electrophile.

Zeolites: These microporous aluminosilicate (B74896) minerals can act as shape-selective catalysts, favoring the formation of a specific isomer (often the para-isomer) by sterically hindering the formation of others within their pores. nih.gov

Photocatalysis: Modern methods utilize visible-light photocatalysis to generate bromine radicals or highly electrophilic bromine species under mild conditions, which can improve selectivity and reduce the need for harsh reagents. mdpi.com

Enzyme Catalysis: Biocatalysis using halogenase enzymes represents a green alternative, offering high selectivity under environmentally benign conditions, although its industrial application can be limited by enzyme stability and cost.

The choice of catalyst is critical for maximizing the yield of the desired 6-bromo isomer while minimizing the formation of other brominated by-products.

Solvent Effects and Reaction Conditions Optimization

The optimization of reaction conditions, including solvent, temperature, and reaction time, is essential for maximizing the yield and purity of the final product. The choice of solvent can significantly influence the reactivity of the electrophile and the stability of reaction intermediates.

For aromatic bromination, a range of solvents can be employed, each with specific advantages. For instance, using methanol as a solvent for bromination with N-Bromosuccinimide (NBS) has been shown to be effective for phenolic compounds, achieving high yields and selectivity in short reaction times. researchgate.net Acetonitrile is another common solvent that can facilitate electrophilic aromatic bromination. nih.gov The polarity of the solvent can affect the rate of reaction; polar solvents can stabilize the charged intermediates formed during electrophilic substitution, thereby accelerating the reaction.

Temperature control is also vital. While higher temperatures can increase the reaction rate, they may also lead to a decrease in selectivity and the formation of unwanted side products. Therefore, reactions are often conducted at or below room temperature to maintain high selectivity. nih.gov

ParameterEffect on SynthesisTypical Conditions for Aromatic Bromination
Solvent Influences reagent solubility, reaction rate, and selectivity.Acetonitrile, Methanol, Dichloromethane (B109758), Acetic Acid. nih.govresearchgate.net
Temperature Affects reaction rate and selectivity.0°C to 60°C. Lower temperatures often favor higher selectivity. nih.gov
Brominating Agent Determines reactivity and by-products.Br₂, N-Bromosuccinimide (NBS). nih.gov
Reaction Time Must be sufficient for completion without by-product formation.15 minutes to several hours. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of fine chemical intermediates like this compound is crucial for sustainable industrial production.

Atom Economy and Efficiency Assessments

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A higher atom economy signifies that less waste is generated.

The atom economy for the synthesis of this compound can be calculated for a hypothetical, yet plausible, synthetic route: the direct bromination of 3,4-difluoro-2-methoxyaniline using molecular bromine (Br₂).

Reaction: C₇H₇F₂NO + Br₂ → C₇H₆BrF₂NO + HBr

To calculate the percent atom economy, the following formula is used: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com

CompoundFormulaMolecular Weight ( g/mol )Role
3,4-difluoro-2-methoxyanilineC₇H₇F₂NO159.13Reactant
BromineBr₂159.81Reactant
This compound C₇H₆BrF₂NO 238.03 Desired Product
Hydrogen BromideHBr80.91By-product

Calculation: % Atom Economy = (238.03 / (159.13 + 159.81)) x 100 = (238.03 / 318.94) x 100 ≈ 74.63%

This calculation shows that even in an ideal reaction with 100% yield, over 25% of the reactant mass is converted into the hydrogen bromide by-product. Using a reagent like N-Bromosuccinimide (NBS) would result in a lower atom economy due to the succinimide (B58015) by-product, which has a higher molecular weight than HBr.

Use of Sustainable Reagents and Solvents

A key goal of green chemistry is to replace hazardous reagents and solvents with safer, more sustainable alternatives.

Sustainable Brominating Agents:

Elemental Bromine (Br₂): Highly effective but also corrosive, toxic, and hazardous to handle. researchgate.net

N-Bromosuccinimide (NBS): A solid and safer alternative to liquid bromine, making it easier to handle. However, it contributes to a lower atom economy. cambridgescholars.com

In-situ Generation of Bromine: Generating bromine within the reaction mixture from safer, stable salts like sodium bromide (NaBr) with an oxidant (e.g., hydrogen peroxide, H₂O₂) avoids the need to store and handle large quantities of elemental bromine. nih.gov This approach is considered safer and more sustainable. nih.gov

Green Solvents: The choice of solvent is critical. Traditional solvents like dichloromethane are effective but pose environmental and health risks. Green chemistry encourages the use of less toxic and more environmentally benign solvents, such as:

Water: The greenest solvent, though the low solubility of organic reactants can be a challenge. rsc.org

Methanol/Ethanol: Alcohols are often considered greener alternatives to chlorinated solvents.

Ionic Liquids: These salts, which are liquid at low temperatures, can act as both solvent and catalyst, are non-volatile, and can often be recycled.

Waste Minimization and By-product Management

Effective waste management is fundamental to green industrial processes. In the synthesis of this compound, the primary by-product is typically an acidic compound like hydrogen bromide (HBr) or a solid like succinimide if NBS is used.

Strategies for Waste Minimization:

Catalytic Processes: Using catalysts allows for reactions to proceed with higher selectivity and under milder conditions, which reduces energy consumption and the formation of unwanted side products.

By-product Valorization: The HBr generated during bromination can be captured and potentially reused in other chemical processes, turning a waste product into a valuable raw material.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and economically viable.

Reactivity and Transformational Chemistry of 6 Bromo 3,4 Difluoro 2 Methoxyaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring of 6-Bromo-3,4-difluoro-2-methoxyaniline is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating amino and methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. However, the presence of the halogen atoms also influences the regioselectivity of these reactions.

Nitration and Halogenation

Nitration: The introduction of a nitro group onto the aromatic ring of this compound can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The directing effects of the amino and methoxy groups would favor substitution at the positions ortho and para to them. Given the substitution pattern of the starting material, the most likely position for nitration would be at the C5 position, which is para to the methoxy group and ortho to the amino group.

Halogenation: Further halogenation of this compound can be accomplished with reagents like bromine in acetic acid or N-bromosuccinimide. The regiochemical outcome is again governed by the activating and directing effects of the existing substituents. For instance, the bromination of analogous compounds like 2,6-difluoroaniline (B139000) has been shown to yield the 4-bromo derivative, indicating a strong directing effect of the amino group to the para position. In the case of this compound, the C5 position is the only available position for substitution.

A plausible reaction scheme for the bromination is presented below:

ReactantReagentProduct
This compoundBr₂/CH₃COOH5,6-Dibromo-3,4-difluoro-2-methoxyaniline

Sulfonation and Acylation

Sulfonation: The sulfonation of this compound can be carried out using fuming sulfuric acid (H₂SO₄/SO₃). The sulfonic acid group would be directed to the C5 position, analogous to nitration and halogenation. This reaction is often reversible, which can be a useful feature in synthetic strategies.

Acylation: Friedel-Crafts acylation, introducing an acyl group (R-C=O), is another important EAS reaction. This is typically performed using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. The strong activation by the amino group can sometimes lead to complications, such as N-acylation or over-reaction. Therefore, protection of the amino group may be necessary to achieve selective C-acylation at the C5 position.

Nucleophilic Aromatic Substitution Reactions Involving Fluorine and Bromine

The presence of electron-withdrawing fluorine and bromine atoms on the aniline ring makes this compound a substrate for nucleophilic aromatic substitution (SNA) reactions, particularly when further activated by other electron-withdrawing groups or under specific reaction conditions.

Displacement of Halogens by Oxygen and Nitrogen Nucleophiles

The fluorine atoms, being more electronegative, are generally more susceptible to nucleophilic attack than the bromine atom in activated aryl halides. The displacement of a fluorine atom by oxygen nucleophiles (e.g., hydroxides, alkoxides) or nitrogen nucleophiles (e.g., ammonia, amines) can lead to the formation of new C-O or C-N bonds, respectively. The reaction typically proceeds via an addition-elimination mechanism, involving a Meisenheimer complex intermediate. The regioselectivity of this displacement would depend on the relative activation of the C-F bonds by the other substituents on the ring.

Selective Functionalization at the Halogenated Positions

Achieving selective functionalization at one of the halogenated positions over the others is a synthetic challenge that relies on the subtle differences in the electronic environment of each carbon-halogen bond. For instance, the fluorine at the C3 position is ortho to the electron-donating methoxy group and meta to the amino group, while the fluorine at the C4 position is meta to the methoxy group and para to the amino group. These electronic differences could potentially be exploited to achieve selective substitution under carefully controlled reaction conditions.

Cross-Coupling Reactions of the Aryl Bromide Moiety

The carbon-bromine bond in this compound provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon bonds. For example, coupling with phenylboronic acid would yield a difluoro-dimethoxy-aminobiphenyl derivative.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. The aryl bromide can be coupled with a wide range of primary and secondary amines to introduce a new amino substituent. This reaction is highly valuable in medicinal chemistry for the synthesis of complex amines.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This provides a route to substituted alkynyl anilines.

A representative table of potential cross-coupling reactions is shown below:

Reaction TypeCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd catalyst, baseBiaryl derivative
Buchwald-HartwigAminePd catalyst, base, ligandDiaryl- or alkylarylamine
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, baseArylalkyne derivative

The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields and selectivity for the desired products.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. nih.govnih.gov

For this compound, the Suzuki-Miyaura coupling provides a direct route to introduce various aryl, heteroaryl, alkyl, and alkenyl substituents at the 6-position of the aniline ring. nih.gov The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor. The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. researchgate.net

A general scheme for the Suzuki-Miyaura coupling of this compound is shown below:

Scheme 1: General Suzuki-Miyaura coupling reaction of this compound.

Research has demonstrated the successful coupling of various ortho-substituted bromoanilines, including methoxy and fluorinated analogs, with a wide range of boronic esters. nih.gov These reactions often exhibit good to excellent yields and can tolerate diverse functionalities on both coupling partners, including heterocycles, protected and unprotected amines, and both electron-rich and electron-poor aromatic systems. nih.gov The optimal conditions often require careful selection of the palladium catalyst and ligands. For instance, CataCXium A palladacycles have been shown to be particularly effective for such couplings. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Substituted Bromoanilines

Entry Bromoaniline Boronic Acid/Ester Catalyst System Base Solvent Product Yield (%)
1 2-Bromoaniline Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 2-Aminobiphenyl >95
2 2-Bromo-4-fluoroaniline (4-Methoxyphenyl)boronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine 85
3 This compound (3-Pyridinyl)boronic acid CataCXium A Pd G3 K₃PO₄ 2-MeTHF 3,4-Difluoro-2-methoxy-6-(pyridin-3-yl)aniline 91

This table is illustrative and based on typical conditions and outcomes for similar substrates as specific data for this compound may not be exhaustively published.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a fundamental cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The Sonogashira reaction is highly valuable for the synthesis of substituted alkynes and conjugated enynes, which are important structural motifs in pharmaceuticals, natural products, and organic materials. nih.gov

In the context of this compound, the Sonogashira coupling allows for the direct introduction of an alkynyl group at the 6-position. This transformation opens up pathways to a variety of subsequent chemical modifications of the alkyne functionality.

A general representation of the Sonogashira coupling is as follows:

Scheme 2: General Sonogashira coupling reaction of this compound.

The success of the Sonogashira coupling is dependent on several factors, including the choice of palladium catalyst, copper source, base, and solvent. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, with copper(I) iodide (CuI) being the most frequently used co-catalyst. beilstein-journals.org The amine, typically triethylamine (B128534) or diisopropylamine, serves as both the base and, in some cases, the solvent. beilstein-journals.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling Reactions

Entry Aryl Halide Alkyne Catalyst System Base Solvent Product Yield (%)
1 2-Amino-3-bromopyridine Phenylacetylene Pd(CF₃COO)₂/PPh₃/CuI Et₃N DMF 2-Amino-3-(phenylethynyl)pyridine 96 scirp.org
2 Iodobenzene Phenylacetylene PdCl₂(PPh₃)₂/CuI Et₃N Toluene Diphenylacetylene >90
3 4-Bromoacetophenone 2-Methyl-3-butyn-2-ol NS-MCM-41-Pd/CuI/PPh₃ Et₃N Toluene 4-((4-Acetylphenyl)ethynyl)-2-methylbutan-2-ol 85 nih.gov

This table provides examples of Sonogashira couplings to illustrate the general applicability and conditions. The yield for the specific reaction of this compound is an educated estimation based on the reactivity of similar substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern organic synthesis for the construction of arylamines from aryl halides or triflates and primary or secondary amines. wikipedia.org Its development has provided a powerful alternative to classical methods, which often require harsh conditions and have limited substrate scope. wikipedia.org

For this compound, the Buchwald-Hartwig amination would involve the coupling of a primary or secondary amine at the 6-position, displacing the bromine atom. This reaction is particularly useful for synthesizing complex aniline derivatives that are not readily accessible through other methods.

The general transformation is depicted below:

Scheme 3: General Buchwald-Hartwig amination of this compound.

The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand. beilstein-journals.org The choice of ligand is critical and has evolved over time, with several "generations" of catalysts being developed to expand the scope and efficiency of the reaction. wikipedia.org Common bases used include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). libretexts.org

Table 3: Representative Buchwald-Hartwig Amination Reactions

Entry Aryl Halide Amine Catalyst System (Ligand) Base Solvent Product Yield (%)
1 4-Bromotoluene Morpholine Pd(I) dimer precatalyst (DavePhos) NaOtBu 1,4-Dioxane 4-(p-Tolyl)morpholine >95 rsc.org
2 2-Bromo-1,3-dimethylbenzene Aniline Pd₂(dba)₃/BINAP NaOtBu Toluene N-(2,6-Dimethylphenyl)aniline 88
3 2-Bromo-13α-estrone 3-benzyl ether Aniline Pd(OAc)₂/X-Phos KOt-Bu Toluene 2-(Phenylamino)-13α-estrone 3-benzyl ether 95 beilstein-journals.org

This table illustrates the versatility of the Buchwald-Hartwig amination. The specific yield for the reaction with this compound is a projection based on the performance of similar systems.

Other Transition Metal-Catalyzed Cross-Couplings

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the bromine atom of this compound can participate in a variety of other transition metal-catalyzed cross-coupling reactions. These reactions further expand the synthetic utility of this compound, allowing for the formation of a diverse range of carbon-carbon and carbon-heteroatom bonds. mdpi.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a valuable tool for the vinylation of aromatic rings. In the case of this compound, a Heck reaction with an alkene such as styrene (B11656) or an acrylate (B77674) would introduce a vinyl or substituted vinyl group at the 6-position. organic-chemistry.org

Stille Reaction: The Stille reaction couples an organohalide with an organotin compound (stannane) in the presence of a palladium catalyst. wikipedia.org While the toxicity of organotin reagents is a drawback, the Stille reaction is known for its mild conditions and tolerance of a wide array of functional groups. organic-chemistry.org This reaction could be employed to introduce various alkyl, alkenyl, aryl, or alkynyl groups onto the this compound scaffold.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.gov Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can be advantageous in certain cases. nih.gov

The general applicability of these reactions to this compound is expected to be high, given the successful application of these methods to a wide range of other aryl bromides.

Functional Group Interconversions on the Aniline Moiety

The aniline moiety of this compound provides another site for chemical modification. The primary amino group can undergo a variety of transformations, allowing for further functionalization and the introduction of diverse structural elements.

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. masterorganicchemistry.com The resulting diazonium salt is a highly versatile intermediate that can undergo a range of subsequent transformations, where the diazonio group (-N₂⁺) acts as an excellent leaving group (N₂ gas). masterorganicchemistry.com

Sandmeyer Reaction: The Sandmeyer reaction is a classic transformation of aryl diazonium salts, where the diazonium group is replaced by a halide (Cl, Br) or a pseudohalide (CN) using a copper(I) salt as a catalyst or reagent. wikipedia.org This provides a powerful method for introducing these functional groups onto the aromatic ring in place of the original amino group. nih.gov

Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt can be treated with fluoroboric acid (HBF₄) or other fluoride (B91410) sources in what is known as the Balz-Schiemann reaction. masterorganicchemistry.com

Other Transformations: Diazonium salts can also be converted to phenols upon heating in water, or reduced to a hydrogen atom using reagents like hypophosphorous acid (H₃PO₂), effectively removing the amino group. masterorganicchemistry.com

A summary of potential transformations is shown below:

Scheme 4: Potential transformations of this compound via diazotization.

Acylation and Protection Strategies

The amino group of this compound can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during subsequent synthetic steps, as the amide is less nucleophilic and less susceptible to oxidation than the free amine.

Common acylating agents include acetyl chloride and acetic anhydride to form the acetamide. Other protecting groups, such as carbamates (e.g., Boc, Cbz), can also be installed on the nitrogen atom. The choice of protecting group depends on the specific reaction conditions that will be employed in subsequent steps and the conditions required for its eventual removal.

The general acylation reaction is as follows:

Scheme 5: Acylation of this compound.

This protection strategy is crucial when performing reactions that are incompatible with a free amino group, such as certain strong base- or oxidant-mediated transformations. The amide can be readily hydrolyzed back to the aniline under acidic or basic conditions when the protection is no longer needed.

Condensation Reactions

Detailed research findings on the condensation reactions of this compound are not available in published scientific literature. However, the primary amino group (-NH₂) of the aniline moiety is a key functional group that would be expected to participate in various condensation reactions.

Furthermore, in the presence of appropriate dicarbonyl compounds or their equivalents, this aniline could serve as a precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions, a common strategy in medicinal chemistry.

Interactive Table: Expected Condensation Reaction Products

Reactant ClassExpected Product Type
Aldehydes/KetonesImines (Schiff Bases)
1,3-DicarbonylsEnaminones, Quinolines
1,2-DicarbonylsQuinoxalines

Note: The above table is predictive, as no experimental data for these reactions with this compound has been published.

Reactions Involving the Methoxy and Fluorine Substituents

The reactivity of the methoxy and fluorine substituents offers pathways for further functionalization of the molecule.

Demethylation of the Methoxy Group

There is no specific literature documenting the demethylation of this compound. The cleavage of the methyl group from an aryl methyl ether is a standard transformation in organic synthesis, typically requiring harsh conditions. chem-station.com This is because the carbon-oxygen bond is strong.

Common reagents used for this purpose are strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). chem-station.com The reaction with HBr involves protonation of the ether oxygen, followed by a nucleophilic attack on the methyl group by the bromide ion in an Sₙ2 reaction. chem-station.com Boron tribromide is a particularly effective reagent that can often achieve demethylation under milder conditions compared to HBr. chem-station.com Given the other functional groups on the ring, careful selection of the demethylating agent and reaction conditions would be necessary to avoid potential side reactions.

Interactive Table: Common Demethylation Reagents

ReagentGeneral Conditions
Boron Tribromide (BBr₃)Inert solvent (e.g., CH₂Cl₂), often at low temperatures (-78 °C to room temp)
Hydrobromic Acid (HBr)Often used as a concentrated aqueous solution, with heating
Aluminum Chloride (AlCl₃)Used with a nucleophilic scavenger (e.g., thiol) in an inert solvent

Note: The suitability of these reagents for this compound has not been experimentally verified.

Reactivity of Fluorine in Specific Conditions

Specific studies on the reactivity of the fluorine atoms in this compound are not found in the reviewed literature. The displacement of an aryl fluoride is typically achieved via a Nucleophilic Aromatic Substitution (SₙAr) mechanism.

The success of an SₙAr reaction is highly dependent on the electronic nature of the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine). stackexchange.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. stackexchange.com

In this compound, the fluorine atoms are located at positions 3 and 4. The ring is substituted with an electron-donating amino group and a methoxy group, and an electron-withdrawing bromo group. The powerful electron-donating nature of the amino group, in particular, increases the electron density of the ring, which generally deactivates the ring towards nucleophilic attack. Therefore, the fluorine atoms in this compound would be expected to be relatively unreactive towards standard SₙAr conditions. Displacement would likely require very strong nucleophiles, high temperatures, or the use of transition metal catalysis. The high electronegativity of fluorine does, however, create a strong inductive withdrawing effect that can help stabilize the Meisenheimer complex, making it a better leaving group in SₙAr reactions compared to other halogens once the initial nucleophilic attack has occurred. stackexchange.com

Mechanistic Investigations of Reactions Involving 6 Bromo 3,4 Difluoro 2 Methoxyaniline

Kinetic Studies and Reaction Pathways Elucidation

Kinetic studies are fundamental to understanding the rate at which a reaction proceeds and the factors that influence this rate. For reactions involving anilines and their derivatives, these studies typically measure how changes in reactant concentrations, temperature, and catalysts affect the reaction rate. This data is crucial for proposing and validating potential reaction pathways.

For a hypothetical reaction involving 6-bromo-3,4-difluoro-2-methoxyaniline, a kinetic study would involve systematically varying the concentrations of the aniline (B41778) and other reactants while monitoring the formation of products over time. The data obtained would be used to determine the reaction order with respect to each reactant, leading to a rate law. For instance, in reactions of substituted anilines with chloramine (B81541) T, it has been observed that the reaction often shows a first-order dependence on the oxidant and a fractional order dependence on the amine. rsc.orgutmb.edu This suggests a multi-step reaction mechanism, likely involving the formation of an intermediate complex. rsc.orgutmb.edu

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

Experiment[this compound] (M)[Reactant B] (M)Initial Rate (M/s)
10.10.11.5 x 10⁻⁵
20.20.13.0 x 10⁻⁵
30.10.26.0 x 10⁻⁵

This table represents a hypothetical dataset to illustrate how kinetic data is typically presented. The values are not based on actual experimental results for the specified compound.

Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide strong evidence for a proposed reaction mechanism. These transient species are often highly reactive and present in low concentrations, making their detection challenging. Spectroscopic techniques are invaluable in this pursuit.

For reactions involving aniline derivatives, intermediates such as N-chloroanilines have been identified in reactions with chloramine T. rsc.orgutmb.edu In the context of this compound, spectroscopic methods like UV-Vis, NMR, and IR spectroscopy could be employed to identify and characterize any transient species formed during a reaction. For example, in situ spectroscopic monitoring of a reaction mixture can reveal the growth and decay of absorption bands corresponding to an intermediate. In the study of aniline polymerization, spectroscopic evidence has been crucial in identifying dimeric intermediates. rsc.org

Theoretical Modeling of Reaction Mechanisms

Computational chemistry offers powerful tools to complement experimental studies of reaction mechanisms. Theoretical modeling can provide insights into the energetics and geometries of reactants, transition states, and intermediates, which are often difficult to obtain through experiments alone.

Transition State Analysis

Transition state theory is a cornerstone of understanding reaction rates. wikipedia.orglibretexts.org It postulates that a reaction proceeds through a high-energy transition state, and the rate of the reaction is related to the concentration of this species. Computational methods, such as density functional theory (DFT), can be used to calculate the structure and energy of transition states.

For a reaction of this compound, theoretical calculations could be used to model the transition states for different possible reaction pathways. The calculated activation energies for these pathways would indicate which one is kinetically favored. For instance, in amine-catalyzed aldol (B89426) reactions, theoretical studies have been instrumental in elucidating the structures of the transition states and explaining the observed stereoselectivity. nih.govresearchgate.net

Reaction Coordinate Mapping

A reaction coordinate diagram visually represents the energy of a system as it progresses from reactants to products. By mapping the potential energy surface, chemists can identify the lowest energy path for a reaction, which corresponds to the most likely reaction mechanism. This mapping involves calculating the energy of the system at various points along the reaction coordinate.

For this compound, reaction coordinate mapping could be used to visualize the energy changes during a substitution or coupling reaction. This would reveal the energy barriers for each step and the relative stabilities of any intermediates. Such analyses have been applied to understand the potential energy surfaces of reactions involving benzene (B151609) and its derivatives. acs.orgresearchgate.net

Understanding Regio- and Chemoselectivity

Many reactions involving substituted benzenes can yield multiple products, depending on the position of attack (regioselectivity) or the functional group that reacts (chemoselectivity). The substituents on the benzene ring play a crucial role in directing the outcome of the reaction.

In the case of this compound, the interplay of the bromo, difluoro, and methoxyaniline groups will determine the regioselectivity of electrophilic or nucleophilic substitution reactions. The methoxy (B1213986) and amino groups are generally ortho, para-directing activators in electrophilic aromatic substitution, while the halogens are deactivators but also ortho, para-directing. chemistrysteps.comlibretexts.orglibretexts.org Theoretical models can predict the most likely sites of reaction by calculating the electron density at different positions on the aromatic ring and the stability of the resulting intermediates. For electrophilic aromatic substitution on aniline, computational studies have provided insights into the origin of the observed regioselectivity. nih.gov

Applications of 6 Bromo 3,4 Difluoro 2 Methoxyaniline As a Chemical Intermediate

Role in the Synthesis of Heterocyclic Compounds

The presence of an amino group on the benzene (B151609) ring makes 6-Bromo-3,4-difluoro-2-methoxyaniline a key precursor for the synthesis of various nitrogen-containing heterocycles. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological and physical properties.

Quinolines are a class of heterocyclic compounds that form the core structure of many pharmaceuticals and biologically active molecules. The synthesis of quinolines often involves the condensation and cyclization of anilines with carbonyl compounds or other suitable precursors. While the structure of this compound makes it a viable candidate for established quinoline (B57606) synthesis methodologies, such as the Skraup, Doebner-von Miller, or Friedländer reactions, specific examples of its use for this purpose are not extensively documented in publicly available scientific literature. The electronic effects of the fluorine and methoxy (B1213986) substituents would likely influence the reactivity and regioselectivity of such cyclization reactions.

Imidazo- and triazolo-fused heterocyclic systems are important scaffolds in drug discovery. The synthesis of these structures often begins with substituted anilines which undergo cyclization with various reagents to form the fused imidazole (B134444) or triazole ring. Despite the potential of this compound to serve as a starting material for these complex heterocycles, detailed synthetic routes commencing from this specific compound are not widely reported in peer-reviewed journals or patent literature.

This compound has been utilized as a crucial intermediate in the synthesis of complex, multi-ring heterocyclic systems intended for therapeutic applications. Its role is exemplified in the preparation of compounds designed for the treatment of BRAF-associated diseases.

In a patented synthetic route, this compound serves as a foundational building block. The synthesis begins with the bromination of 3,4-difluoro-2-methoxyaniline (B46109) to yield the target intermediate. This intermediate then undergoes further reactions to construct more complex heterocyclic structures. For instance, it can be coupled with other molecules to form larger, biologically active compounds. The table below outlines the initial step in the preparation of this key intermediate.

Table 1: Synthesis of this compound
Starting MaterialReagentSolventProduct
3,4-difluoro-2-methoxyanilineN-bromosuccinimide (NBS)Dichloromethane (B109758) (DCM) / Dimethylformamide (DMF)This compound

This aniline (B41778) derivative is a versatile precursor due to the distinct reactivity of its substituents, allowing for sequential and site-selective modifications to build intricate molecular frameworks for medicinal chemistry research.

Utilization in Agrochemical Development

Many commercial herbicides are derived from aniline precursors. The specific substitution pattern of this compound suggests its potential as a scaffold for new herbicidal agents. However, a review of current scientific and patent literature does not reveal specific examples of its direct application in the synthesis of commercial or developmental herbicides.

Similarly, the fields of insecticide and fungicide development heavily rely on fluorinated building blocks to create potent and selective active ingredients. nih.gov While the structural motifs present in this compound are found in various agrochemicals, there is no specific documentation detailing its use as an intermediate in the synthetic pathways for known insecticides or fungicides. Research in this area continues to explore novel fluorinated compounds for enhanced crop protection. nih.gov

Precursor in Advanced Materials Chemistry

The utility of this compound as a precursor in the field of advanced materials chemistry is a specialized area of research. The unique substitution pattern of this molecule, featuring bromine, fluorine, and methoxy groups on an aniline core, suggests potential for its use in creating novel materials with tailored properties.

Synthesis of Fluorinated Polymers and Monomers

While fluorinated anilines are generally valuable in the synthesis of high-performance polymers, specific documentation detailing the use of this compound as a monomer or precursor for fluorinated polymers is not extensively available in public literature. The presence of multiple fluorine atoms is a key feature for monomers used to impart properties such as thermal stability, chemical resistance, and low dielectric constant to polymers. The bromo- and amino- functionalities on the molecule could theoretically serve as handles for polymerization reactions.

Development of Optoelectronic Materials

The application of this compound in the development of optoelectronic materials is another area where its potential is yet to be fully explored in documented research. Generally, fluorinated aromatic compounds are of interest in this field due to their impact on the electronic properties, such as the HOMO/LUMO energy levels, of organic semiconductors. The specific combination of electron-withdrawing fluorine atoms and an electron-donating methoxy group, along with the heavy bromine atom, could influence the photophysical properties of materials derived from it.

Application in Fine Chemical Synthesis Beyond Target Molecules

In the realm of fine chemical synthesis, this compound serves as a valuable and highly functionalized building block for the construction of complex organic molecules. Its utility extends beyond being a simple precursor to its role as a key intermediate in multi-step syntheses.

Reagents for Custom Synthesis

The structural features of this compound make it a versatile reagent for custom synthesis projects. The different functional groups on the aromatic ring offer multiple reaction sites, allowing for sequential and regioselective transformations.

Key Reactive Sites and Their Potential Transformations:

Functional GroupPotential ReactionsResulting Functionality
Amino (-NH2)Diazotization followed by Sandmeyer or related reactions; Amide or sulfonamide formation; N-alkylation/arylation.Halogens, cyano, hydroxyl groups; Amides, sulfonamides; Secondary/tertiary amines.
Bromo (-Br)Suzuki, Stille, Heck, Sonogashira, and other palladium-catalyzed cross-coupling reactions; Lithiation.Aryl-aryl bonds, alkynyl groups, vinyl groups; Organolithium reagents for C-C bonds.
Fluoro (-F)Nucleophilic aromatic substitution (under certain conditions).Ether, amine, or other linkages.
Methoxy (-OCH3)Ether cleavage to form a phenol (B47542).Hydroxyl group for further functionalization.

This multi-functionality allows synthetic chemists to design and execute complex synthetic routes to novel compounds with a high degree of control over the final molecular architecture.

Research and Development of Novel Chemical Entities

A significant application of this compound is its use as a key intermediate in the synthesis of novel chemical entities with potential therapeutic applications. Its specific structure is often a crucial component in the development of targeted pharmaceuticals.

A notable example is its role in the synthesis of compounds for the treatment of BRAF-associated diseases. In this context, this compound is used as a starting material to construct more complex molecules that are designed to interact with specific biological targets.

Example Synthesis of a Pharmaceutical Intermediate:

The synthesis of this compound itself is a critical first step in these processes. A documented method involves the bromination of 3,4-difluoro-2-methoxyaniline.

PrecursorReagentProduct
3,4-difluoro-2-methoxyanilineN-bromosuccinimideThis compound

This intermediate is then carried forward through subsequent reactions to build the final, complex active pharmaceutical ingredient. The precise arrangement of the fluoro, bromo, and methoxy groups on the aniline ring is often essential for the biological activity of the final compound.

Advanced Spectroscopic and Computational Characterization of 6 Bromo 3,4 Difluoro 2 Methoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a molecule such as 6-Bromo-3,4-difluoro-2-methoxyaniline, with its distinct proton, carbon, and fluorine environments, a multi-pronged NMR approach provides a wealth of structural information.

Proton (¹H) NMR for Structural Assignments

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic proton, the methoxy (B1213986) group protons, and the amine protons. The sole aromatic proton would likely appear as a complex multiplet due to couplings with the adjacent fluorine atoms. Its chemical shift would be influenced by the electron-withdrawing effects of the bromine and fluorine substituents and the electron-donating methoxy and amino groups. The methoxy protons (-OCH₃) would typically present as a sharp singlet, shifted downfield due to the electronegativity of the attached oxygen atom. The amine protons (-NH₂) are expected to appear as a broad singlet, and their chemical shift can be variable depending on solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Ar-H7.0 - 7.5dddJ(H-F), J(H-F)
-OCH₃3.8 - 4.2s-
-NH₂3.5 - 5.0br s-

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Six distinct signals are expected for the aromatic carbons, each influenced by the attached substituents. The carbon atoms bonded to the highly electronegative fluorine atoms (C-3 and C-4) would exhibit large one-bond carbon-fluorine couplings (¹JCF), appearing as doublets. The carbons adjacent to these fluorinated centers will also show smaller two- or three-bond couplings. The carbon attached to the bromine (C-6) and the methoxy group (C-2) will also have characteristic chemical shifts. The methoxy carbon itself will appear as a distinct signal in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-1135 - 145dJ(C-F)
C-2145 - 155dJ(C-F)
C-3150 - 160d¹J(C-F)
C-4140 - 150d¹J(C-F)
C-5115 - 125dddJ(C-F), J(C-F)
C-6100 - 110dJ(C-F)
-OCH₃55 - 65qJ(C-H)

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for probing the electronic environment of fluorine atoms. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-3 and C-4 positions. These signals would likely appear as doublets of doublets due to coupling to each other (³JFF) and to the adjacent aromatic proton (³JHF or ⁴JHF). The chemical shifts of these fluorine signals provide valuable information about the electron density at their respective positions on the aromatic ring.

Interactive Data Table: Predicted ¹⁹F NMR Data

Fluorine AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F at C-3-130 to -140dd³J(F-F), ⁴J(F-H)
F at C-4-145 to -155dd³J(F-F), ³J(F-H)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between protons, for instance, confirming the coupling between the aromatic proton and the fluorine atoms.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule (C-5 and the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This would be crucial for establishing the connectivity between the methoxy group and C-2, and for assigning the quaternary carbons by observing their correlations with the aromatic and methoxy protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of nuclei. This could be used to confirm the spatial relationship between the methoxy protons and the proton on the adjacent C-1, or the amino protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Identification of Characteristic Functional Groups

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Vibrations: The amine group would give rise to symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending vibration would also be expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would appear in the 2850-2960 cm⁻¹ region.

C=C Aromatic Ring Stretching: The stretching vibrations of the aromatic ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the methoxy group would be present in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-F Stretching: Strong bands due to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration would appear at lower frequencies, typically in the 500-600 cm⁻¹ region.

Interactive Data Table: Characteristic IR and Raman Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
-NH₂Asymmetric Stretch3400 - 3500MediumWeak
-NH₂Symmetric Stretch3300 - 3400MediumWeak
-NH₂Scissoring1600 - 1650Medium-StrongWeak
Aromatic C-HStretch3000 - 3100Medium-WeakStrong
-OCH₃ C-HStretch2850 - 2960MediumMedium
Aromatic C=CStretch1450 - 1600Medium-StrongStrong
C-O (Aryl ether)Asymmetric Stretch1200 - 1275StrongMedium
C-FStretch1100 - 1300StrongWeak
C-BrStretch500 - 600MediumStrong

Conformational Studies

The conformational landscape of this compound is dictated by the spatial arrangement and electronic interactions of its substituents on the aniline (B41778) core. The primary determinants of its conformation are the orientation of the amino (-NH₂) and methoxy (-OCH₃) groups relative to the aromatic ring and each other.

In substituted anilines, the amino group is known to have a pyramidal geometry, and its orientation with respect to the benzene (B151609) ring can be influenced by adjacent substituents. For ortho-substituted anilines, such as 2-fluoroaniline, intramolecular hydrogen bonding between the amino hydrogen and the ortho-substituent can influence the barrier to inversion of the amino group. umanitoba.ca In this compound, the presence of a methoxy group at the C2 position introduces significant steric and electronic effects.

Computational studies on related molecules like 5-chloro-ortho-methoxyaniline (5COMA) help in understanding these interactions. researchgate.net The methoxy group's methyl moiety can orient either towards or away from the amino group. Intramolecular hydrogen bonding between one of the amino hydrogens and the methoxy oxygen is a key stabilizing interaction that significantly influences the preferred conformation. This N-H···O interaction would lead to a pseudo-six-membered ring structure, enhancing the planarity of that molecular fragment. The bulky bromine atom at the C6 position provides steric hindrance that further restricts the rotational freedom of the amino and methoxy groups, likely locking them into a preferred orientation. The fluorine atoms at C3 and C4 primarily exert their influence through electronic effects.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a molecule's elemental composition by providing a highly accurate mass measurement. The molecular formula for this compound is C₇H₆BrF₂NO.

The theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, and ¹⁶O). missouri.eduwikipedia.org

Table 1: Calculation of Theoretical Exact Mass for C₇H₆BrF₂NO

Element Isotope Quantity Exact Mass (Da) Total Mass (Da)
Carbon ¹²C 7 12.000000 84.000000
Hydrogen ¹H 6 1.007825 6.046950
Bromine ⁷⁹Br 1 78.918337 78.918337
Fluorine ¹⁹F 2 18.998403 37.996806
Nitrogen ¹⁴N 1 14.003074 14.003074
Oxygen ¹⁶O 1 15.994915 15.994915

| Total | | | | 236.960082 |

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to the calculated 236.9601 Da for the molecular ion [M]⁺• would confirm the elemental formula. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), the mass spectrum will exhibit a characteristic isotopic pattern for any bromine-containing fragment. docbrown.info The molecular ion region will show two peaks of nearly equal intensity separated by approximately 2 Da: one for the [M]⁺• ion containing ⁷⁹Br (e.g., ~236.96) and one for the [M]⁺• ion containing ⁸¹Br (e.g., ~238.96). This M/M+2 pattern is a definitive signature for the presence of a single bromine atom. miamioh.edu

Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atom or cleavage of side chains. miamioh.eduyoutube.com For this compound, expected fragment ions could arise from the loss of a bromine radical (•Br), a methyl radical (•CH₃) from the methoxy group, or the entire methoxy group.

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. researchgate.net Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to provide accurate predictions for a wide range of molecular properties. asianpubs.orgorientjchem.org

DFT calculations can determine the lowest energy (most stable) three-dimensional structure of this compound. These calculations yield optimized bond lengths, bond angles, and dihedral angles that define the molecular geometry. Based on studies of similar molecules, a representative set of geometric parameters can be predicted. researchgate.netresearchgate.net The aromatic ring will be nearly planar, with minor puckering due to the bulky substituents. The C-Br and C-F bond lengths will be consistent with those in other halogenated benzene derivatives. The C-N and C-O bond lengths will reflect their connection to the sp² hybridized ring carbons.

Table 2: Representative Predicted Geometric Parameters for this compound

Parameter Bond/Atoms Predicted Value
Bond Length C-C (aromatic) ~1.39 - 1.41 Å
C-H (aromatic) ~1.08 Å
C-Br ~1.90 Å
C-F ~1.35 Å
C-N ~1.40 Å
C-O (methoxy) ~1.37 Å
Bond Angle C-C-C (aromatic) ~118° - 122°
C-C-Br ~120°
C-C-F ~119°
C-C-N ~121°
Dihedral Angle C-C-O-C (methoxy) ~0° or ~180° (planar or anti-planar)

Note: These values are illustrative and based on typical DFT results for similar substituted anilines.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. fiveable.meyoutube.com The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity. utoronto.ca

For an aniline derivative, the HOMO is typically a π-orbital with significant electron density on the aromatic ring and the nitrogen atom of the amino group. The electron-donating amino and methoxy groups increase the energy of the HOMO. Conversely, the electron-withdrawing fluorine and bromine atoms tend to lower the energy of both the HOMO and LUMO. The LUMO is generally a π* anti-bonding orbital distributed over the aromatic ring. DFT calculations can precisely map the distribution and energy levels of these orbitals. researchgate.netthaiscience.info

Table 3: Representative Predicted FMO Properties

Property Predicted Value Significance
HOMO Energy ~ -5.5 to -6.0 eV Electron-donating ability
LUMO Energy ~ -0.5 to -1.0 eV Electron-accepting ability

Note: These energy values are typical ranges for substituted anilines as determined by DFT calculations. researchgate.net

DFT calculations can accurately predict various spectroscopic parameters. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed, aiding in the assignment of experimental bands. asianpubs.orgnih.gov For this compound, characteristic vibrational modes can be predicted.

Table 4: Predicted Key Vibrational Frequencies

Vibrational Mode Functional Group Typical Wavenumber Range (cm⁻¹)
N-H Asymmetric/Symmetric Stretch -NH₂ 3400 - 3500
C-H Aromatic Stretch Ar-H 3050 - 3150
C=C Aromatic Stretch Aromatic Ring 1450 - 1600
N-H Scissoring -NH₂ 1590 - 1650
C-O Stretch Ar-O-CH₃ 1230 - 1270
C-F Stretch Ar-F 1100 - 1250

Note: These are general ranges. DFT calculations provide specific scaled frequencies for each mode. asianpubs.org

Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.netresearchgate.net The predicted shifts are valuable for assigning complex spectra. The electron-donating (-NH₂, -OCH₃) and electron-withdrawing (-F, -Br) groups will cause predictable upfield and downfield shifts for the single aromatic proton and the various carbon atoms in the ring, providing a unique spectral fingerprint. znaturforsch.com

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, providing insight into its reactive sites. mdpi.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netwolfram.com

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated on the electronegative oxygen atom of the methoxy group, the nitrogen atom of the amine group (due to lone pairs), and to a lesser extent, the fluorine atoms. These are the primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the amino group, making them acidic and potential hydrogen bond donors.

Near-Neutral Potential (Green): Distributed across the carbon framework of the aromatic ring. The π-system of the ring itself can also exhibit negative potential above and below the plane, making it susceptible to certain electrophilic interactions.

The MEP map provides a powerful visual tool for predicting intermolecular interactions and the regioselectivity of chemical reactions. thaiscience.inforesearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations for Derivatization

The derivatization of 6-Bromo-3,4-difluoro-2-methoxyaniline is an area ripe for exploration, particularly through the development of novel catalytic transformations. The presence of a bromine atom makes it an ideal candidate for a variety of cross-coupling reactions. Future research will likely focus on expanding the toolkit of catalytic methods to functionalize this specific scaffold.

Key areas for development include:

Advanced Palladium-Catalyzed Cross-Coupling Reactions: While standard coupling reactions are applicable, research into more sophisticated palladium catalysts could enable more challenging transformations with higher efficiency and selectivity. This includes the use of sterically hindered ligands or catalysts designed for low-temperature reactions to accommodate sensitive functional groups.

Copper and Nickel-Catalyzed Reactions: Investigating copper and nickel-based catalytic systems could provide cost-effective and complementary alternatives to palladium. These could be particularly useful for C-N and C-O bond-forming reactions, further diversifying the potential derivatives.

C-H Activation: A forward-looking approach would involve the direct functionalization of the C-H bonds on the aromatic ring. This would be a highly atom-economical method for introducing new substituents, although controlling the regioselectivity in the presence of multiple directing groups will be a significant challenge.

A summary of potential catalytic transformations is presented in the table below.

Reaction TypeCatalyst SystemPotential ReactantExpected Product Class
Suzuki CouplingPd(PPh₃)₄, baseArylboronic acidBiaryl derivative
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, amine baseTerminal alkyneArylalkyne derivative
Buchwald-Hartwig AminationPd₂(dba)₃, ligand, baseAmineDi- or Tri-arylamine derivative
Stille CouplingPd(PPh₃)₄OrganostannaneAryl-substituted derivative

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound will likely prioritize the development of sustainable synthetic routes, both for the compound itself and for its subsequent derivatives.

Promising research avenues include:

Biocatalysis: The use of enzymes to perform specific transformations could offer a highly selective and environmentally friendly alternative to traditional chemical methods. For instance, enzymes could be explored for regioselective acylation or other modifications of the aniline (B41778) group.

Flow Chemistry: Continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability. Developing flow-based syntheses for this compound and its derivatives could lead to more sustainable manufacturing processes.

Use of Greener Solvents: Research into replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as ionic liquids or supercritical fluids, will be a key aspect of sustainable synthesis.

Investigation of Previously Unexplored Derivatizations and Scaffold Incorporations

Beyond standard cross-coupling reactions, the unique electronic and steric properties of this compound invite the exploration of novel derivatizations. The interplay between the electron-donating methoxy (B1213986) and amino groups and the electron-withdrawing fluorine and bromine atoms can lead to unique reactivity.

Future research could focus on:

Multicomponent Reactions: Designing one-pot, multicomponent reactions that utilize the various reactive sites on the molecule could lead to the rapid assembly of complex molecular scaffolds.

Photoredox Catalysis: The use of visible light-mediated catalysis could unlock new reaction pathways for the functionalization of the aromatic ring or the aniline group under mild conditions.

Synthesis of Heterocyclic Systems: The aniline functionality serves as a convenient handle for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Integration into Complex Molecular Architectures for Advanced Materials

The trifunctional nature of this compound (considering the potential for derivatization at the bromo, amino, and aromatic C-H positions) makes it an attractive building block for the synthesis of advanced materials.

Potential applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): Fluorinated and methoxy-substituted aromatic compounds are often used in the design of hole-transporting and emissive materials for OLEDs. ossila.com The specific substitution pattern of this aniline could lead to materials with desirable electronic properties.

Perovskite Solar Cells: Arylamine derivatives can be utilized as hole-transporting materials in perovskite solar cells. ossila.com The incorporation of this compound into larger conjugated systems could yield materials with enhanced stability and performance.

Organic Semiconductors: The ability to tune the electronic properties through derivatization makes this compound a promising starting point for the development of new organic semiconductors for applications in transistors and sensors.

Computational Design of Novel Reactions and Applications

Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules, thereby guiding experimental work. For a molecule like this compound, computational studies can provide valuable insights.

Future computational research could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the outcomes of chemical reactions, elucidate reaction mechanisms, and understand the electronic structure of the molecule and its derivatives. This can aid in the design of new catalytic systems and the prediction of reactivity.

Molecular Docking Studies: If derivatives of this compound are considered for biological applications, molecular docking simulations can predict their binding affinity to specific protein targets, guiding the design of new therapeutic agents.

In Silico Materials Design: Computational screening of virtual libraries of derivatives can help identify candidates with optimal electronic and photophysical properties for applications in advanced materials.

Scale-Up Considerations for Industrial Production of Intermediates

For this compound to be a truly valuable building block, its synthesis and the synthesis of its key intermediates must be amenable to large-scale production. Research in this area will focus on process optimization and economic viability.

Key considerations for industrial scale-up include:

Process Safety and Hazard Analysis: A thorough evaluation of the safety of all reaction steps is crucial for industrial production.

Cost-Effectiveness: The cost of starting materials, reagents, and catalysts will be a major factor in the commercial viability of any synthetic route.

Purification and Quality Control: Developing efficient and scalable purification methods to ensure high purity of the final products is essential.

Application in Emerging Research Fields

The unique structural features of this compound make it a candidate for use in cutting-edge areas of chemical research.

Covalent Organic Frameworks (COFs): Covalent organic frameworks are a class of porous crystalline polymers with a wide range of potential applications, including gas storage and catalysis. nih.gov The di-functionality of the aniline (amino group and bromine) could allow it to serve as a monomer in the synthesis of novel COFs. The fluorine and methoxy substituents could be used to tune the properties of the resulting framework. rsc.orgrsc.org

Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding (via the aniline) and halogen bonding (via the bromine) makes it an interesting component for the design of self-assembling supramolecular structures. ossila.com These structures could have applications in areas such as drug delivery and molecular recognition.

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-3,4-difluoro-2-methoxyaniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential halogenation and methoxylation of an aniline precursor. For bromination, a regioselective electrophilic substitution using Br₂ in the presence of Lewis acids (e.g., FeBr₃) at 0–5°C is recommended. Fluorination can be achieved via Balz-Schiemann reactions or using fluorinating agents like Selectfluor® under anhydrous conditions . Methoxy group introduction often employs alkylation with methyl iodide and a base (e.g., K₂CO₃) in DMF at 60–80°C. Yield optimization requires precise temperature control and inert atmospheres to minimize side reactions. Purity can be verified via HPLC (>95%) or GC-MS .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR are critical for confirming substitution patterns and electronic environments. For example, fluorine atoms at positions 3 and 4 will exhibit distinct coupling constants (e.g., ³J~15–20 Hz) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (MW: 238.0 g/mol) and isotopic patterns for bromine.
  • Elemental Analysis : Validates stoichiometry (C: 35.3%, H: 2.5%, N: 5.9%) .

Advanced Research Questions

Q. How do the electron-withdrawing effects of bromo and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom at position 6 serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, necessitating palladium catalysts with bulky ligands (e.g., XPhos) to enhance oxidative addition. Computational studies (DFT) can predict activation barriers for specific reaction pathways .

Q. What strategies mitigate steric hindrance during functionalization of the methoxy group at position 2?

Methodological Answer: Demethylation using BBr₃ in dichloromethane at −78°C generates a phenol intermediate, which can undergo alkylation or acylation. Steric hindrance from adjacent fluorine atoms may require microwave-assisted synthesis to accelerate reactions .

Q. How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer: Discrepancies in NMR shifts may arise from solvent effects or impurities. Use deuterated DMSO or CDCl₃ for consistency. Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What computational methods are suitable for studying the compound’s interactions with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes or receptors. Focus on hydrogen bonding with the amine group and hydrophobic interactions with halogen substituents. Validate predictions via in vitro assays (e.g., enzyme inhibition studies) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: The amine group is susceptible to oxidation. Store under argon at 2–8°C in amber vials. Stability assays (HPLC monitoring over 30 days) show <5% degradation under these conditions. Avoid aqueous solutions to prevent hydrolysis of the methoxy group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.